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molecular formula C9H9FN2O B8516298 (7-fluoro-2-methyl-2H-indazol-4-yl)methanol

(7-fluoro-2-methyl-2H-indazol-4-yl)methanol

Cat. No. B8516298
M. Wt: 180.18 g/mol
InChI Key: PNYWFPBVNJWSJD-UHFFFAOYSA-N
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Patent
US08110585B2

Procedure details

To a solution of dimethyl sulfoxide (4.30 mL, 60.5 mmol) in dichloromethane (50 mL) was added oxalyl chloride (2.65 mL, 30.3 mmol) at −78° C., and the mixture was stirred for 30 min. To the reaction mixture was added a solution of (7-fluoro-2-methyl-2H-indazol-4-yl)methanol (1.82 g, 10.1 mmol) in dichloromethane (51 mL), and the mixture was stirred for 2 hr. To the reaction mixture was added triethylamine (12.8 mL, 91.0 mmol) at −78° C., and the mixture was stirred for 1 hr. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=1/3) to give the title compound (1.60 g, yield 89%).
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
solvent
Reaction Step Two
Quantity
12.8 mL
Type
reactant
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[F:11][C:12]1[C:20]2[C:16](=[CH:17][N:18]([CH3:21])[N:19]=2)[C:15]([CH2:22][OH:23])=[CH:14][CH:13]=1.C(N(CC)CC)C>ClCCl>[F:11][C:12]1[C:20]2[C:16](=[CH:17][N:18]([CH3:21])[N:19]=2)[C:15]([CH:22]=[O:23])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
4.3 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
2.65 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.82 g
Type
reactant
Smiles
FC1=CC=C(C2=CN(N=C12)C)CO
Name
Quantity
51 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
12.8 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hr
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/hexane=1/3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C2=CN(N=C12)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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